molecular formula C23H27NO9 B12041677 Morphine-D3 3ss-D-Glucuronide; ss-D-Glucopyranosiduronic acid, (5a,6a)-7,8-didehydro-4,5-epoxy-6-hydroxy-17-(methyl-d3)morphinan-3-yl; Morphine-17-(methyl-d3) 3-ss-D-glucuronide; N-(methyl-d3)-Morphine 3-ss-D-glucuronide

Morphine-D3 3ss-D-Glucuronide; ss-D-Glucopyranosiduronic acid, (5a,6a)-7,8-didehydro-4,5-epoxy-6-hydroxy-17-(methyl-d3)morphinan-3-yl; Morphine-17-(methyl-d3) 3-ss-D-glucuronide; N-(methyl-d3)-Morphine 3-ss-D-glucuronide

Cat. No.: B12041677
M. Wt: 464.5 g/mol
InChI Key: WAEXKFONHRHFBZ-RHFLYEDMSA-N
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Description

Morphine-D3 3ss-D-Glucuronide, also known as ss-D-Glucopyranosiduronic acid, (5a,6a)-7,8-didehydro-4,5-epoxy-6-hydroxy-17-(methyl-d3)morphinan-3-yl, Morphine-17-(methyl-d3) 3-ss-D-glucuronide, and N-(methyl-d3)-Morphine 3-ss-D-glucuronide, is a deuterated form of morphine-3-glucuronide. This compound is a primary plasma and urinary metabolite of the opiate analgesic morphine. It is used as a stable-labeled internal standard for quantitation of morphine levels in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morphine-D3 3ss-D-Glucuronide involves the glucuronidation of morphine. This process is catalyzed by uridine 5′-diphospho-glucuronosyltransferases (UGTs), which add a glucuronide moiety to the C3 position of morphine . The reaction typically occurs in the presence of uridine diphosphate glucuronic acid (UDPGA) as the glucuronide donor.

Industrial Production Methods

Industrial production of Morphine-D3 3ss-D-Glucuronide involves the use of advanced biotechnological methods to ensure high yield and purity. The process includes the extraction of morphine from opium poppy, followed by chemical modification and glucuronidation using UGT enzymes .

Chemical Reactions Analysis

Types of Reactions

Morphine-D3 3ss-D-Glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Morphine-D3 3ss-D-Glucuronide. These products are often analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine their structure and concentration .

Mechanism of Action

Morphine-D3 3ss-D-Glucuronide exerts its effects through interaction with various molecular targets and pathways. It is not active as an opioid agonist but has some action as a convulsant, which does not appear to be mediated through opioid receptors. Instead, it interacts with glycine and/or GABA receptors . This interaction leads to the modulation of neurotransmitter release and neuronal excitability, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morphine-D3 3ss-D-Glucuronide is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantitation in analytical studies. Its interaction with non-opioid receptors also distinguishes it from other morphine metabolites, contributing to its unique pharmacological profile .

Properties

Molecular Formula

C23H27NO9

Molecular Weight

464.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-4-12(25)20(23)32-18-13(5-2-9(14(18)23)8-11(10)24)31-22-17(28)15(26)16(27)19(33-22)21(29)30/h2-5,10-12,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30)/t10-,11+,12-,15-,16-,17+,19-,20-,22+,23-/m0/s1/i1D3

InChI Key

WAEXKFONHRHFBZ-RHFLYEDMSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O[C@H]3[C@H](C=C4)O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC3C(C=C4)O

Origin of Product

United States

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